molecular formula C24H20IN3O2S B403142 (5E)-5-{[1-(4-IODO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

(5E)-5-{[1-(4-IODO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B403142
M. Wt: 541.4g/mol
InChI Key: LKSWHRMNHPFLMK-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-5-{[1-(4-IODO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule that features a combination of pyrrole, pyrimidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(4-IODO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Iodo and Methyl Groups: This step involves electrophilic aromatic substitution reactions to introduce the iodo and methyl groups onto the phenyl ring.

    Formation of the Pyrimidine Ring: This can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Final Coupling: The final step involves coupling the pyrrole and pyrimidine rings through a methylene bridge, often using a Wittig reaction or a similar condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(4-IODO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include halides (Cl⁻, Br⁻), amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the iodo group.

Scientific Research Applications

(5E)-5-{[1-(4-IODO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(4-IODO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication or transcription processes.

    Modulating Receptors: Binding to cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

(5E)-5-{[1-(4-IODO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can be compared with other similar compounds such as:

    Indole Derivatives: Similar in structure and often used in medicinal chemistry for their biological activity.

    Pyrimidine Derivatives: Commonly used in pharmaceuticals and agrochemicals.

    Phenylpyrrole Compounds: Known for their antifungal and antimicrobial properties.

The uniqueness of This compound

Properties

Molecular Formula

C24H20IN3O2S

Molecular Weight

541.4g/mol

IUPAC Name

(5E)-5-[[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C24H20IN3O2S/c1-14-11-19(9-10-21(14)25)27-15(2)12-17(16(27)3)13-20-22(29)26-24(31)28(23(20)30)18-7-5-4-6-8-18/h4-13H,1-3H3,(H,26,29,31)/b20-13+

InChI Key

LKSWHRMNHPFLMK-DEDYPNTBSA-N

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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